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molecular formula C7H5BrFNO2 B045430 2-Bromo-4-fluoro-6-nitrotoluene CAS No. 502496-33-5

2-Bromo-4-fluoro-6-nitrotoluene

Cat. No. B045430
M. Wt: 234.02 g/mol
InChI Key: ZVDFTBJXUXQPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637537B2

Procedure details

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (4.69 g, 20 mmol) in 1,4-dioxane (25 mL) at RT was slowly added DMF dimethylacetal (13.3 mL) and pyrrolidine (1.7 mL). The solution was heated at 100° C. for 18 h, then concentrated in vacuo to give a dark residue. To the residue was added HOAc (30 mL) and iron powder (11 g, 200 mmol) then the mixture was heated to reflux for 1 h, cooled to RT, neutralized by addition of 50% aq. NaOH and extracted with EtOAc (2×200 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with an EtOAc/petroleum ether gradient (5 to 30% EtOAc) to afford 1.16 g (27%) of 4-bromo-6-fluoro-1H-indole (224)—as brown solid: MS (ESI) m/z=213.9 [M+1]+.
Quantity
4.69 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
11 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].N1CCC[CH2:14]1.CC(O)=O.[OH-].[Na+]>O1CCOCC1.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]2[C:3]=1[CH:12]=[CH:14][NH:9]2 |f:3.4|

Inputs

Step One
Name
Quantity
4.69 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])C
Step Two
Name
DMF dimethylacetal
Quantity
13.3 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
N1CCCC1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
11 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with an EtOAc/petroleum ether gradient (5 to 30% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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